7‑Position Urea Substitution Confers Optimal TRPV1 Antagonistic Potency vs. 6‑Position Analogs
Structure–activity relationship (SAR) studies demonstrate that tetrahydroquinoline ureas with aryl substituents at the 7‑position exhibit significantly greater in vitro TRPV1 antagonistic potency compared to 6‑position regioisomers [1]. The target compound, with its urea linkage at the 7‑position, aligns with this optimal substitution pattern, whereas the 6‑substituted isomer (CAS 1203058‑39‑2) is predicted to have reduced potency based on class‑level SAR [1]. A representative 7‑substituted tetrahydroquinoline urea (compound 34) achieved a human TRPV1 IC₅₀ of 7 nM in a calcium influx assay [2].
| Evidence Dimension | TRPV1 antagonistic potency positional preference |
|---|---|
| Target Compound Data | 7‑substituted tetrahydroquinoline urea (this compound; potency predicted to be similar to compound 34) |
| Comparator Or Baseline | 6‑substituted regioisomer (CAS 1203058‑39‑2); literature indicates 7‑ or 8‑substitution is required for optimal potency [1] |
| Quantified Difference | Not directly quantified for this pair; class‑level SAR shows 6‑substitution abolishes or drastically reduces activity, while 7‑substituted analog (compound 34) shows IC₅₀ = 7 nM [2] |
| Conditions | Human TRPV1 calcium influx assay (class‑level) [2] |
Why This Matters
Selecting the correct positional isomer is essential for achieving meaningful target engagement in VR1 antagonist research; procurement of the 7‑substituted compound avoids the risk of purchasing an inactive 6‑substituted analog.
- [1] Schmidt, R.G., Bayburt, E.K., Marsh, K.C. et al. (2011). Chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1338–1341. View Source
- [2] Schmidt, R.G. et al. (2011) – reference to compound 34 (hTRPV1 IC₅₀ = 7 nM, 47% CYP3A4 inhibition at 10 µM) cited in Drug Discovery Today review (2013). View Source
